molecular formula C9H11N3O B1379379 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 908254-18-2

5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B1379379
CAS RN: 908254-18-2
M. Wt: 177.2 g/mol
InChI Key: FFDVZNVWHBSYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Aminophenyl)-1,2-dihydro-3H-pyrazol-3-one (5-APO) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of about 125°C and a molecular weight of 195.22 g/mol. 5-APO has been used in various areas of scientific research, including drug discovery, organic synthesis, and biochemistry. It has also been investigated for its potential therapeutic applications in the treatment of certain diseases.

Scientific Research Applications

Supramolecular Chemistry

The compound shows potential in the study of supramolecular chemistry , particularly in the interaction with metal complexes of tetrakis-(4-sulfonatophenyl)porphyrin . This interaction is crucial for understanding the mechanism of chirality transfer in complex supramolecular architectures. The compound’s ability to form supramolecular adducts with metal ions can be exploited to create new materials with specific optical and electronic properties.

Electronic Device Fabrication

In the field of electronic device fabrication , 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one can be used to modify the electronic performances of reduced graphene oxide-based field-effect transistors (FETs) . The compound’s interaction with graphene oxide can lead to improved carrier mobilities and electronic performances, which is essential for developing more sensitive and efficient biosensors.

Photodynamic Therapy

This compound may have applications in photodynamic therapy (PDT) due to its structural similarity to porphyrins, which are compounds known for their use in PDT . Porphyrins can be activated by light to produce reactive oxygen species that can kill cancer cells. Modifying porphyrins with 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one could lead to new photosensitizers with enhanced selectivity and efficiency.

Catalysis

The compound could be involved in catalytic processes . Its structural features might allow it to act as a catalyst in organic reactions, such as the Diels-Alder reaction, which is a key step in the synthesis of many organic compounds . The ability to catalyze such reactions could make it valuable in the development of new synthetic methodologies.

Chromatography and Mass Spectrometry

Lastly, the compound has potential use in chromatography and mass spectrometry as a standard or reference compound. Its unique structure could be beneficial in the separation and identification of complex mixtures, enhancing the accuracy and efficiency of analytical methods .

Mechanism of Action

Target of Action

Similar compounds have been found to interact withCytochrome P450 , which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

Compounds with similar structures have been found to exhibitantimicrobial activity . They are suggested to have a membrane perturbing as well as intracellular mode of action . This could imply that 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one might interact with its targets, leading to changes in the cell membrane permeability or intracellular processes.

Biochemical Pathways

It’s plausible that the compound could affect pathways related to the function of its potential target, cytochrome p450 .

Result of Action

Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains . This suggests that the compound could potentially have similar effects.

properties

IUPAC Name

5-(4-aminophenyl)pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4,8,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDVZNVWHBSYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NNC1=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 3
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 4
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 5
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 6
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.